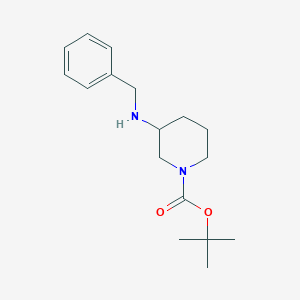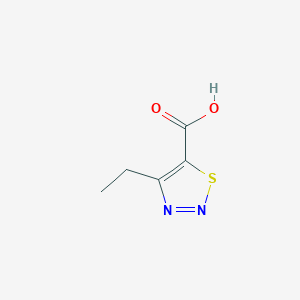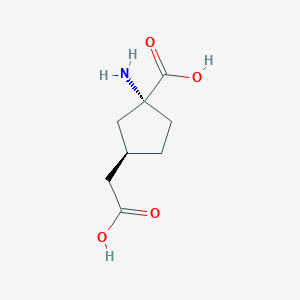
Acide isoquinoléine-4-boronique
Vue d'ensemble
Description
Isoquinoline-4-boronic acid is an organic compound with the molecular formula C9H8BNO2. It is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
Isoquinoline-4-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isoquinoline-4-boronic acid is primarily used as a reactant in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . CYP11B1 is an enzyme involved in the final step of cortisol synthesis in the adrenal cortex .
Mode of Action
It’s known to be used in the synthesis ofheteroaryl substituted tetrahydropyrroloijquinolinone derivatives , which act as aldosterone synthase inhibitors . These inhibitors block the action of aldosterone synthase, an enzyme that plays a crucial role in the biosynthesis of the hormone aldosterone .
Biochemical Pathways
Isoquinoline-4-boronic acid is involved in the preparation of tetrabutylammonium trifluoroborates . This compound is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .
Pharmacokinetics
Boronic acids, in general, are known for their good bioavailability and low toxicity, making them suitable for use in drug design .
Result of Action
The primary result of the action of Isoquinoline-4-boronic acid is the synthesis of selective steroid-11β-hydroxylase (CYP11B1) inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases .
Action Environment
The action of Isoquinoline-4-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction environment .
Analyse Biochimique
Biochemical Properties
Isoquinoline-4-boronic acid has been used in the preparation of selective steroid-11β-hydroxylase (CYP11B1) inhibitors for the treatment of cortisol-dependent diseases . It has also been used in the preparation of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors . These interactions suggest that Isoquinoline-4-boronic acid can interact with enzymes and proteins, influencing their function .
Cellular Effects
Given its role in the preparation of enzyme inhibitors, it can be inferred that it may influence cell function by modulating the activity of certain enzymes .
Molecular Mechanism
The molecular mechanism of Isoquinoline-4-boronic acid involves its use in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like Isoquinoline-4-boronic acid) with a halide or pseudohalide using a palladium catalyst . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known to be a relatively stable compound, which contributes to its wide use in organic synthesis .
Metabolic Pathways
Its role in Suzuki–Miyaura cross-coupling reactions suggests that it may be involved in metabolic pathways that involve the formation of carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinoline-4-boronic acid can be synthesized through various methods. One common method involves the reaction of 4-bromoisoquinoline with triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .
Industrial Production Methods
In industrial settings, the production of isoquinoline-4-boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form isoquinoline derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation reactions may use alkyl halides.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoquinoline-6-boronic acid
- 4-Bromoisoquinoline
- 5-Bromo-1H-indazole
- 3-Methoxyphenylboronic acid
Uniqueness
Isoquinoline-4-boronic acid is unique due to its specific position of the boronic acid group on the isoquinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. This positional specificity makes it particularly valuable in the synthesis of complex organic molecules and in the development of selective enzyme inhibitors .
Propriétés
IUPAC Name |
isoquinolin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTOUTKTCGPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396057 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-56-2 | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinoline-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

